molecular formula C7H5BrINO B6233720 4-bromo-2-iodobenzamide CAS No. 1261552-98-0

4-bromo-2-iodobenzamide

Cat. No.: B6233720
CAS No.: 1261552-98-0
M. Wt: 325.9
InChI Key:
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Description

4-Bromo-2-iodobenzamide is an organic compound with the molecular formula C7H5BrINO It is a halogenated benzamide derivative, characterized by the presence of both bromine and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the sequential bromination and iodination of benzamide. The process begins with the bromination of benzamide using bromine in the presence of a suitable catalyst, followed by iodination using iodine and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Corresponding amines.

    Coupling Products: Biaryl and alkyne derivatives.

Scientific Research Applications

4-Bromo-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-iodobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-4-iodobenzamide
  • 4-Iodobenzamide
  • 4-Bromobenzamide

Comparison: 4-Bromo-2-iodobenzamide is unique due to the simultaneous presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen atom. For example, 4-iodobenzamide lacks the bromine atom, which affects its chemical behavior and potential applications. Similarly, 4-bromobenzamide lacks the iodine atom, leading to different reactivity and uses.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-iodobenzamide can be achieved through a two-step process involving the bromination of 2-iodobenzamide followed by N-acylation with bromoacetyl bromide.", "Starting Materials": [ "2-iodobenzamide", "bromine", "acetic acid", "bromoacetyl bromide", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Bromination of 2-iodobenzamide", "2-iodobenzamide is dissolved in acetic acid and bromine is added dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The excess bromine is quenched with sodium hydroxide and the product is extracted with diethyl ether.", "Step 2: N-acylation with bromoacetyl bromide", "The brominated product from step 1 is dissolved in dry tetrahydrofuran and cooled to 0°C. Bromoacetyl bromide is added dropwise with stirring and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with water and the product is extracted with diethyl ether. The crude product is purified by recrystallization from ethanol to yield 4-bromo-2-iodobenzamide." ] }

CAS No.

1261552-98-0

Molecular Formula

C7H5BrINO

Molecular Weight

325.9

Purity

95

Origin of Product

United States

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